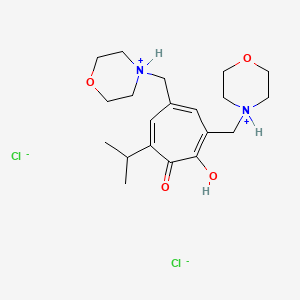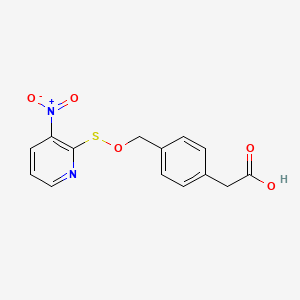
1-Methylsiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsiletane is an organosilicon compound with the molecular formula C₄H₁₀Si It is a four-membered ring structure containing silicon, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylsiletane can be synthesized through several methods. One common approach involves the reaction of methylsilane with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using chemical vapor deposition techniques. Hot wire chemical vapor deposition (HWCVD) is a notable method where the compound is formed by decomposing methylsilane on a heated tungsten filament .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylsiletane undergoes various chemical reactions, including:
Cycloreversion: This reaction leads to the formation of ethene and methylsilene.
Ring Opening: This reaction produces propene and methylsilylene.
Exocyclic Si–CH₃ Bond Cleavage: This reaction generates methyl radicals.
Common Reagents and Conditions: The reactions typically occur under high-temperature conditions, often facilitated by a catalyst such as tungsten in HWCVD processes. The activation energies for these reactions vary, with cycloreversion having the lowest energy requirement .
Major Products: The major products formed from these reactions include ethene, methylsilene, propene, and methylsilylene .
Wissenschaftliche Forschungsanwendungen
1-Methylsiletane has several scientific research applications:
Materials Science: It is used in the deposition of thin films and nanostructures for solar cells and microelectronics.
Chemical Synthesis: The compound serves as a precursor in the synthesis of various organosilicon compounds.
Catalysis: It is involved in catalytic processes, particularly in the formation of silenes and silylenes.
Wirkmechanismus
The mechanism of action of 1-Methylsiletane involves its decomposition on a heated filament, leading to the formation of reactive intermediates such as silenes and silylenes. These intermediates participate in further reactions, contributing to the overall chemical process. The molecular targets include the silicon-hydrogen and silicon-carbon bonds, which undergo cleavage and reformation during the reactions .
Vergleich Mit ähnlichen Verbindungen
Silacyclobutane: Lacks the methyl group present in 1-Methylsiletane.
1,1-Dimethylsilacyclobutane: Contains an additional methyl group compared to this compound.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both silicon-hydrogen and silicon-carbon bonds. This combination allows for diverse chemical reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C4H10Si |
|---|---|
Molekulargewicht |
86.21 g/mol |
IUPAC-Name |
1-methylsiletane |
InChI |
InChI=1S/C4H10Si/c1-5-3-2-4-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
CQFRXHDORNUERA-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH]1CCC1 |
Synonyme |
1-methylsilacyclobutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)






![2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1198692.png)


![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)

